molecular formula C16H12ClNO B14120133 6-((4-Chlorophenoxy)methyl)quinoline

6-((4-Chlorophenoxy)methyl)quinoline

Cat. No.: B14120133
M. Wt: 269.72 g/mol
InChI Key: RRYVUDIIOMRCQE-UHFFFAOYSA-N
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Description

6-((4-Chlorophenoxy)methyl)quinoline is a heterocyclic aromatic organic compound It consists of a quinoline core structure substituted with a 4-chlorophenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-((4-Chlorophenoxy)methyl)quinoline typically involves the reaction of 4-chlorophenol with quinoline derivatives. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 6-((4-Chlorophenoxy)methyl)quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Potassium carbonate in dimethylformamide.

Major Products:

    Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-((4-Chlorophenoxy)methyl)quinoline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 6-((4-Chlorophenoxy)methyl)quinoline involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity. The exact pathways can vary depending on the specific application, but common targets include DNA, proteins, and cell membranes. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

    Quinoline: The parent compound, which lacks the chlorophenoxy methyl group.

    4-Chlorophenoxyacetic acid: Similar in structure but with an acetic acid group instead of the quinoline ring.

    6-Methylquinoline: A methyl-substituted quinoline derivative.

Uniqueness: 6-((4-Chlorophenoxy)methyl)quinoline is unique due to the presence of both the quinoline ring and the chlorophenoxy methyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H12ClNO

Molecular Weight

269.72 g/mol

IUPAC Name

6-[(4-chlorophenoxy)methyl]quinoline

InChI

InChI=1S/C16H12ClNO/c17-14-4-6-15(7-5-14)19-11-12-3-8-16-13(10-12)2-1-9-18-16/h1-10H,11H2

InChI Key

RRYVUDIIOMRCQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)COC3=CC=C(C=C3)Cl)N=C1

Origin of Product

United States

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